![molecular formula C13H15Cl B12508968 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a chloromethyl group and a p-tolyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency. Additionally, photochemical transformations can be employed to introduce functional groups such as mixed ester/acyl chloride moieties .
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Radical exchange processes can be used to install the bicyclo[1.1.1]pentane unit onto other chemical entities.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The bicyclo[1.1.1]pentane moiety is used as a bioisostere for benzene, t-butyl, and alkyne groups, enhancing the permeability, aqueous solubility, and metabolic stability of drug molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the creation of novel chemical entities.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentylamines: These compounds are used as bioisosteres for arylamine motifs, offering advantages in terms of metabolic stability and bioavailability.
Bicyclo[1.1.1]pentane-1-carboxylic Acid: This derivative is used in various synthetic applications due to its carboxylic acid functionality.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to other derivatives.
Propiedades
Fórmula molecular |
C13H15Cl |
|---|---|
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H15Cl/c1-10-2-4-11(5-3-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Clave InChI |
RARAMTOQJQNGPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


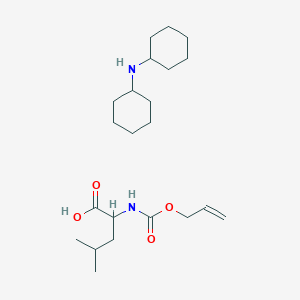
![Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine](/img/structure/B12508902.png)
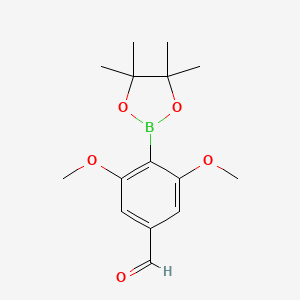

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)
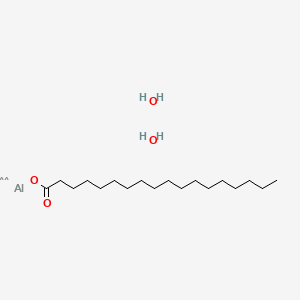
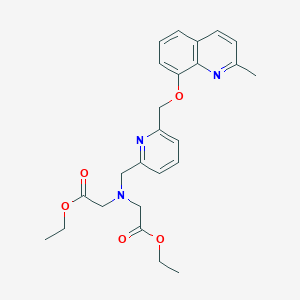
![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate](/img/structure/B12508950.png)
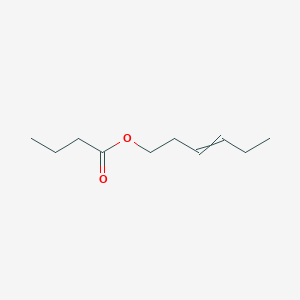
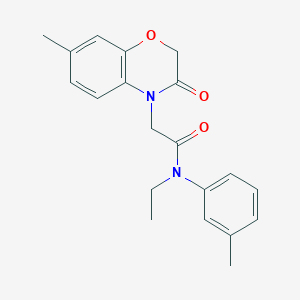
![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
